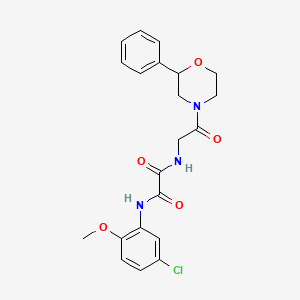

![molecular formula C13H24N4O2 B2836045 6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 721415-01-6](/img/structure/B2836045.png)

6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antithrombotic and Aromatase Inhibition

Research has explored derivatives of tetrahydropyrimidine-diones for their potential in antithrombotic applications, demonstrating favorable cerebral and peripheral effects. Such compounds are synthesized through methods like thermal fusion with ureas, leading to new antithrombotic compounds with promising therapeutic effects (Furrer, Wágner, & Fehlhaber, 1994). Similarly, 3-alkyl-substituted piperidine-diones have been synthesized and evaluated for their ability to inhibit estrogen biosynthesis, showing potential as stronger inhibitors than current treatments for hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Cyclization and Acylation Studies

Cyclization of dipeptides into cyclic dipeptides, such as leucine-based compounds, has been achieved using methods like carbodiimide-promoted peptide bond formation. These studies contribute to understanding peptide cyclization processes and their applications in medicinal chemistry (Haidukevich, Popova, Kurman, & Knizhnikov, 2020). Acylation of amino-nitrosopyrimidines has been investigated to synthesize iso xanthopterin derivatives, showcasing the synthetic flexibility and potential pharmacological relevance of pyrimidine-diones (Steinlin & Vasella, 2009).

Supramolecular Chemistry

The dihydropyrimidine-dione functionality has been utilized in creating novel crown-containing hydrogen-bonded supramolecular assemblies. These compounds demonstrate the ability to form complex 2D and 3D networks through hydrogen bonding, illustrating the potential of tetrahydropyrimidine-diones in materials science and molecular engineering (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Antimicrobial Activity

Tetrahydropyrimidine-diones have been evaluated for their antimicrobial activity, with some compounds exhibiting promising results against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This highlights the potential of these compounds in developing new antibacterial and antifungal agents (Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

6-amino-1-butyl-5-(3-methylbutylamino)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O2/c1-4-5-8-17-11(14)10(12(18)16-13(17)19)15-7-6-9(2)3/h9,15H,4-8,14H2,1-3H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVXAFZUGGZIAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)NC1=O)NCCC(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2835963.png)

![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2835972.png)

![3-(2-methoxyphenyl)-1-[(4-methylbenzene)sulfonyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2835976.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2835977.png)

![N-(1-Oxaspiro[5.5]undecan-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2835978.png)